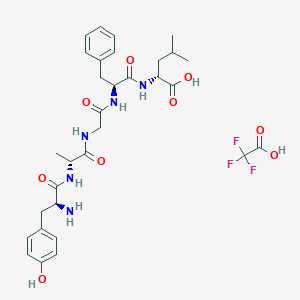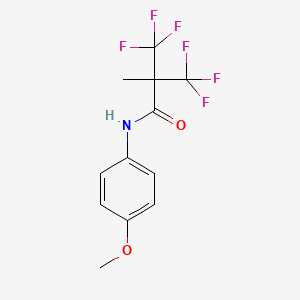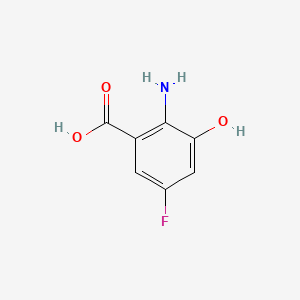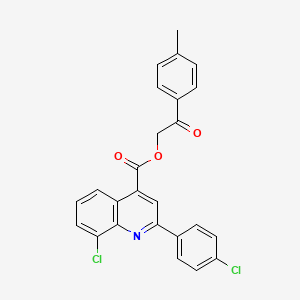![molecular formula C24H15ClN2O7 B12465434 2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid](/img/structure/B12465434.png)
2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID typically involves multi-step organic reactions One common approach is the condensation of 3-(acetyloxy)benzoic acid with phthalic anhydride to form the isoindole structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of advanced materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[3-(HYDROXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID
- 2-{2-[3-(METHOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID
- 2-{2-[3-(NITRO)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID
Uniqueness
The presence of the acetyloxy group in 2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its applications and effects.
Propriétés
Formule moléculaire |
C24H15ClN2O7 |
|---|---|
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
2-[[2-(3-acetyloxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C24H15ClN2O7/c1-12(28)34-16-4-2-3-15(11-16)27-22(30)17-7-5-13(9-19(17)23(27)31)21(29)26-20-10-14(25)6-8-18(20)24(32)33/h2-11H,1H3,(H,26,29)(H,32,33) |
Clé InChI |
NIWVJPOUDLUHQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B12465361.png)

![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B12465371.png)
![2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12465376.png)
![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)

![2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)
![N-(4-bromo-2-ethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12465400.png)
![Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12465409.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465417.png)
